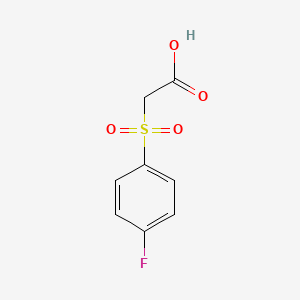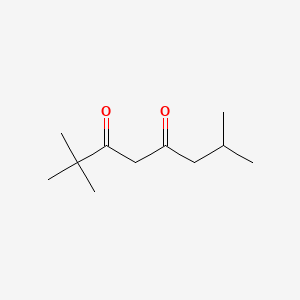
3,5-辛二酮,2,2,7-三甲基-
描述
“3,5-Octanedione, 2,2,7-trimethyl-” is a chemical compound with the molecular formula C11H20O2 . It is also known as Dibenzoylmethane . It is a diketone that is often used as a fragrance ingredient in various skincare and cosmetic products . It is also used as a sunscreen agent as it has the ability to absorb UV radiation .
Synthesis Analysis
The compound was first synthesized in the early 1960s by J. R. Johnson and K. L. Dunlap. It is a yellowish-brown liquid with a strong odor.Molecular Structure Analysis
The molecular structure of “3,5-Octanedione, 2,2,7-trimethyl-” is characterized by its molecular formula C11H20O2 . The average mass is 184.275 Da and the monoisotopic mass is 184.146332 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Octanedione, 2,2,7-trimethyl-” include a boiling point of 44°C at 0.2mm, a density of 0.9g/ml, and a refractive index of 1.4580 . The compound has a predicted pKa of 10.24±0.10 .科学研究应用
Electrocatalysis in Deep Eutectic Solvents
2,2,7-trimethyloctane-3,5-dione: has potential applications in electrocatalysis within deep eutectic solvents (DESs). DESs are being explored for their eco-friendly and cost-effective nature, and compounds like 2,2,7-trimethyloctane-3,5-dione can be used in the synthesis of electrocatalysts or as additives to enhance the electrocatalytic properties of DESs .
Organic Synthesis
As an organic compound with a diketone group, 2,2,7-trimethyloctane-3,5-dione can serve as a building block in organic synthesis. It can be used to synthesize various organic molecules, including pharmaceuticals and agrochemicals, through reactions such as condensations, cyclizations, and as a precursor for complex natural product synthesis .
Material Science
In material science, 2,2,7-trimethyloctane-3,5-dione could be used to modify the surface properties of materials. Its chemical structure allows it to interact with different substrates, potentially leading to the development of new materials with improved thermal stability or specific electronic properties .
Analytical Chemistry
This compound can be utilized as a standard or reference material in analytical chemistry. Due to its well-defined structure and properties, it can help in the calibration of instruments and validation of analytical methods, particularly in gas chromatography and mass spectrometry .
Environmental Science
2,2,7-trimethyloctane-3,5-dione: may find applications in environmental science as a tracer or marker compound. Its unique signature can help in tracking environmental processes or in the study of organic compound degradation pathways .
Green Chemistry
The compound’s potential in green chemistry lies in its use as a solvent or a reactant in processes aiming to minimize the use and generation of hazardous substances. It could be involved in developing sustainable chemical processes that are safer for the environment .
Food and Flavor Industry
Due to its ketonic structure, 2,2,7-trimethyloctane-3,5-dione might be explored for its flavoring properties. It could be used to impart specific flavors or fragrances in food products or in the creation of artificial flavoring agents .
Biomedical Research
In biomedical research, 2,2,7-trimethyloctane-3,5-dione could be used as a reagent in the synthesis of bioactive molecules. Its reactivity with various biomolecules can be harnessed to study biological pathways or in the development of diagnostic agents .
安全和危害
The safety data sheet for “3,5-Octanedione, 2,2,7-trimethyl-” advises against food, drug, pesticide, or biocidal product use . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
作用机制
Target of Action
The primary targets of 2,2,7-trimethyloctane-3,5-dione are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 2,2,7-trimethyloctane-3,5-dione’s action are currently unknown . As more research is conducted, we will gain a clearer picture of these effects.
属性
IUPAC Name |
2,2,7-trimethyloctane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)6-9(12)7-10(13)11(3,4)5/h8H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPOWLGOOTMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071992 | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Octanedione, 2,2,7-trimethyl- | |
CAS RN |
69725-37-7 | |
| Record name | 2,2,7-Trimethyl-3,5-octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69725-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069725377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Octanedione, 2,2,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,7-trimethyloctane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,2,7-Trimethyl-3,5-octanedione suitable for forming metal chelates?
A1: Like other β-diketones, H(tod) can act as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. Specifically, it coordinates to metal ions through the two oxygen atoms of the diketone moiety. This ability to form stable complexes with various metal ions makes H(tod) and its derivatives interesting for applications like separation science [] and potentially in catalysis [].
Q2: Has the complexation of 2,2,7-Trimethyl-3,5-octanedione with specific metals been studied?
A2: Yes, research has focused on understanding the formation and properties of metal chelates with H(tod). For example, studies have investigated the interaction of H(tod) with Palladium (Pd) to form Pd-β-diketonates. These complexes have been explored for their separation behavior using techniques like packed column supercritical fluid chromatography (SFC) []. Additionally, the formation and properties of metal chelates with H(tod) have been studied with a variety of metals [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



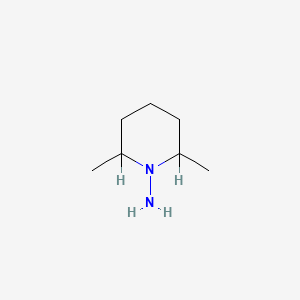
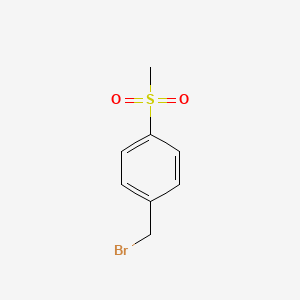
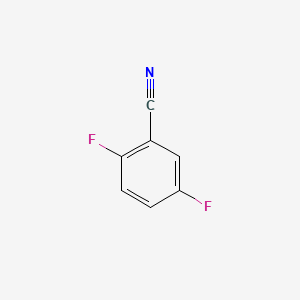


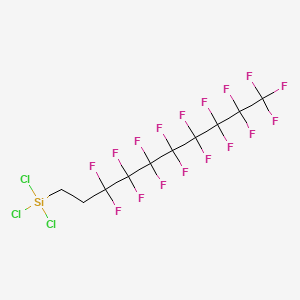
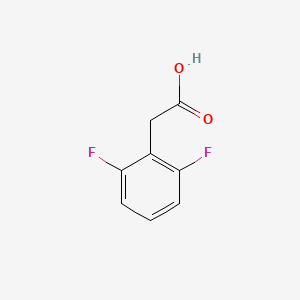
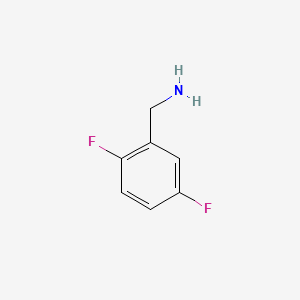
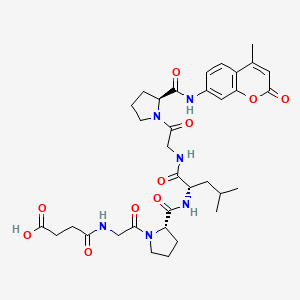
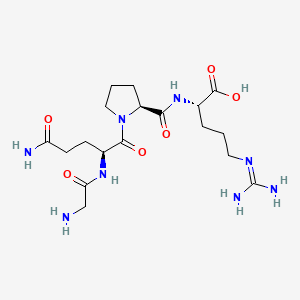
![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)
